Oxetane-3-carbonitrile
Overview
Description
Oxetane-3-carbonitrile is a chemical compound characterized by a four-membered ring structure containing an oxygen atom and a nitrile group attached to the third carbon This compound is part of the oxetane family, known for their strained ring systems and unique reactivity
Mechanism of Action
Target of Action
Oxetane-3-carbonitrile is a unique compound that has been receiving attention in drug design due to its metabolic stability, rigidity, and hydrogen-bond acceptor ability Oxetanes in general have been shown to form effective hydrogen bonds, competing as hydrogen bond acceptors with a majority of carbonyl functional groups .
Mode of Action
This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle . This process may be relevant to the mode of action of this compound.
Biochemical Pathways
Oxetane-containing compounds (occs) produced by bacteria and actinomycetes have been shown to demonstrate antineoplastic, antiviral (arbovirus), and antifungal activity . These activities suggest that this compound may influence similar biochemical pathways.
Pharmacokinetics
It is known that oxetanes in general exhibit metabolic stability , which could impact the bioavailability of this compound.
Result of Action
Oxetanes in general have been shown to have a significant influence on the physicochemical properties of ‘drug-like’ molecules . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is recommended that this compound be stored in a dry environment, under -20°c , suggesting that temperature and humidity may influence its stability.
Biochemical Analysis
Biochemical Properties
Oxetane-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The strained oxetane ring can undergo ring-opening reactions, which are catalyzed by specific enzymes. For instance, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . These interactions can result in the modification of biomolecules, influencing their function and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can disrupt normal cell signaling, resulting in changes in gene expression and metabolic flux. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can form covalent adducts with cysteine residues in the active sites of enzymes, resulting in enzyme inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can induce chronic oxidative stress and inflammation, leading to potential cellular damage and dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects are likely due to the accumulation of reactive intermediates and the induction of stress response pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux in cells. Additionally, this compound can interact with cofactors such as NADPH, influencing the redox state of cells and their metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific biomolecules and exert its biochemical effects. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and disrupt mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonitrile can be synthesized through several methods, including:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor containing a nitrile group and a hydroxyl group. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
[2+2] Cycloaddition: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be employed to synthesize this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxetane-3-carbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound is prone to ring-opening reactions, which can be induced by nucleophiles, acids, or bases.
Substitution Reactions: The nitrile group can participate in substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate ring-opening reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine may yield an amino alcohol, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
Oxetane-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable building block for designing new pharmaceuticals.
Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various transformations.
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered ring containing an oxygen atom, similar to oxetane-3-carbonitrile but lacking the nitrile group.
Thietane: A four-membered ring containing a sulfur atom, with distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both the strained oxetane ring and the nitrile group.
Properties
IUPAC Name |
oxetane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDVPPINZKNVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856583 | |
Record name | Oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-16-3 | |
Record name | 3-Oxetanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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